(3-Fluorophenyl)hydrazine

概要

説明

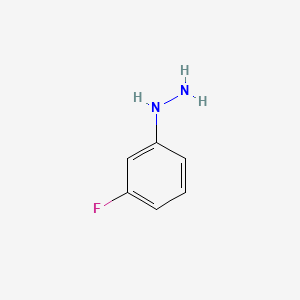

(3-Fluorophenyl)hydrazine is an organic compound with the molecular formula C6H7FN2 It is a derivative of hydrazine where one of the hydrogen atoms is replaced by a 3-fluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions: (3-Fluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 3-fluoronitrobenzene with hydrazine hydrate under reducing conditions. The reaction typically proceeds as follows:

Reduction of 3-fluoronitrobenzene: 3-fluoronitrobenzene is reduced to 3-fluoroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.

Formation of this compound: The resulting 3-fluoroaniline is then reacted with hydrazine hydrate to form this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

化学反応の分析

Types of Reactions: (3-Fluorophenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions often occur in the presence of catalysts like palladium on carbon.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Compounds

- (3-Fluorophenyl)hydrazine serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive hydrazine group allows it to participate in condensation reactions with carbonyl compounds (aldehydes and ketones), forming new C-N bonds. This property is particularly valuable in synthesizing heterocyclic compounds, which are essential in medicinal chemistry.

Synthesis of Heterocycles

- The compound has been used to synthesize pyrazoles, a class of heterocyclic compounds known for their diverse biological activities. The presence of the fluorine atom can influence the electronic properties of these derivatives, potentially enhancing their efficacy compared to non-fluorinated analogs.

Biological Applications

Pharmacological Potential

- Research indicates that this compound exhibits notable biological activities, particularly analgesic and anti-inflammatory effects. These properties make it a candidate for developing new therapeutic agents aimed at pain management and inflammation control.

Enzyme Inhibition Studies

- The compound has been explored for its potential as an enzyme inhibitor. Studies suggest that derivatives of this compound can interact with various receptors and enzymes, modulating inflammatory pathways. This interaction is significant for understanding pain mechanisms and developing new analgesics.

Case Study 1: Synthesis of Pyrazoles

A study demonstrated the successful synthesis of pyrazole derivatives using this compound as a key reagent. The resulting compounds exhibited varying degrees of biological activity, showcasing the potential of this hydrazine derivative in drug development.

Case Study 2: Antimicrobial Activity

Research has indicated that metal complexes derived from this compound-based ligands show promising antimicrobial properties. For instance, metal complexes synthesized from Schiff bases involving this compound were tested against various pathogens, revealing significant antimicrobial activity against Mycobacterium tuberculosis and other strains .

作用機序

The mechanism of action of (3-Fluorophenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

- (4-Fluorophenyl)hydrazine

- (2-Fluorophenyl)hydrazine

- (3-Chlorophenyl)hydrazine

Comparison: (3-Fluorophenyl)hydrazine is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic and steric properties, leading to variations in its chemical behavior and biological activity.

生物活性

(3-Fluorophenyl)hydrazine, a compound with the chemical formula CHFN, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with hydrazine hydrate. This process can be represented as follows:

The product is often purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study involving Schiff base ligands derived from this compound showed promising results against various bacterial strains. The synthesized metal complexes demonstrated enhanced antimicrobial activity, particularly those containing copper (Cu), manganese (Mn), and cobalt (Co) ions, which were effective against Mycobacterium tuberculosis and other pathogens .

Table 1: Antimicrobial Activity of Metal Complexes Derived from this compound

| Metal Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cu(II) | E. coli | 15 µg/mL |

| Mn(II) | M. tuberculosis | 10 µg/mL |

| Co(II) | S. aureus | 20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 and PC3. The IC values for these compounds were found to be above 100 µM, suggesting low toxicity against normal cells while retaining efficacy against tumor cells .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| RO12 | MDA-MB-231 | 98.08 |

| RO7 | PC3 | >100 |

The biological activity of this compound is attributed to its ability to form stable complexes with metal ions, enhancing their bioactivity. The presence of the fluorine atom in the phenyl ring may also contribute to increased lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Case Studies and Research Findings

- Antitubercular Activity : A study reported the synthesis of novel Schiff bases from this compound, which showed significant antitubercular activity. The metal complexes derived from these Schiff bases were notably effective against resistant strains of Mycobacterium tuberculosis .

- Antimicrobial Screening : A comprehensive screening of various derivatives revealed that those containing halogen substituents exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

- Cytotoxic Evaluation : Detailed cytotoxicity assessments indicated that while some derivatives show promise against cancer cell lines, they maintain a level of selectivity that minimizes toxicity to healthy cells .

特性

IUPAC Name |

(3-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSXFDKOXKNGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342350 | |

| Record name | (3-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-27-5 | |

| Record name | (3-Fluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be said about the structural flexibility of (3-fluorophenyl)hydrazine based on the presented research?

A1: The study focuses on the crystal structure of (2Z)-2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)N-(3-fluorophenyl)hydrazine-1-carbothioamide, which incorporates the this compound moiety. The research highlights that the entire molecule is essentially planar []. This planarity is stabilized by intramolecular hydrogen bonding involving the hydrazine nitrogen atoms. This suggests that while this compound itself might have some degree of rotational freedom around its bonds, its incorporation into larger structures with hydrogen bonding potential could lead to a preference for planar conformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。